tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate
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Overview
Description
tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a methoxyphenyl group
Preparation Methods
The synthesis of tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring and the methoxyphenyl group.
Reaction Conditions: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. .
Chemical Reactions Analysis
tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The piperidine ring can be reduced to form a piperidine derivative.
Substitution: The tert-butyl group can be substituted with other alkyl groups using appropriate reagents.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. .
Scientific Research Applications
tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate can be compared with other similar compounds:
tert-Butyl carbamate: This compound has a similar tert-butyl group but lacks the piperidine and methoxyphenyl groups.
tert-Butyl methyl(piperidin-4-yl)carbamate: This compound has a similar piperidine ring but lacks the methoxyphenyl group.
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: This compound has a similar piperidine ring but includes a piperazine ring instead of the methoxyphenyl group
Properties
Molecular Formula |
C18H28N2O3 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-methoxyphenyl)piperidin-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20(4)18(10-12-19-13-11-18)14-8-6-7-9-15(14)22-5/h6-9,19H,10-13H2,1-5H3 |
InChI Key |
OLCAPXQAPXFLQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CCNCC1)C2=CC=CC=C2OC |
Origin of Product |
United States |
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